(6-bromo-5-methoxy-1,2-dimethyl-1H-indol-3-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
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Overview
Description
(6-bromo-5-methoxy-1,2-dimethyl-1H-indol-3-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound that features a unique combination of indole and pyridoindole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromo-5-methoxy-1,2-dimethyl-1H-indol-3-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyridoindole precursors, followed by their coupling through a methanone linkage. Key steps may include bromination, methoxylation, and methylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(6-bromo-5-methoxy-1,2-dimethyl-1H-indol-3-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in debromination.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution of the bromine atom can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (6-bromo-5-methoxy-1,2-dimethyl-1H-indol-3-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicine, this compound may serve as a lead compound for drug development. Its structural features could be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In industry, this compound can be utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (6-bromo-5-methoxy-1,2-dimethyl-1H-indol-3-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole and pyridoindole moieties may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group.
4-Bromophenethyl alcohol: Used in the synthesis of various organic compounds, featuring a bromine atom on a phenethyl alcohol structure.
Uniqueness
(6-bromo-5-methoxy-1,2-dimethyl-1H-indol-3-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is unique due to its combination of indole and pyridoindole structures, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel applications in various fields.
Properties
Molecular Formula |
C24H24BrN3O3 |
---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
(6-bromo-5-methoxy-1,2-dimethylindol-3-yl)-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C24H24BrN3O3/c1-13-23(16-10-22(31-4)18(25)11-21(16)27(13)2)24(29)28-8-7-20-17(12-28)15-9-14(30-3)5-6-19(15)26-20/h5-6,9-11,26H,7-8,12H2,1-4H3 |
InChI Key |
ALLDORZURKKRII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N1C)Br)OC)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)OC |
Origin of Product |
United States |
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